molecular formula C12H17F2N B13267747 Butyl[1-(3,5-difluorophenyl)ethyl]amine

Butyl[1-(3,5-difluorophenyl)ethyl]amine

Cat. No.: B13267747
M. Wt: 213.27 g/mol
InChI Key: KQMPTRUNIVHBRJ-UHFFFAOYSA-N
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Description

Butyl[1-(3,5-difluorophenyl)ethyl]amine is a secondary amine characterized by a butyl group attached to a nitrogen atom, which is further linked to a 3,5-difluorophenyl ethyl moiety. Its molecular formula is C₁₂H₁₇F₂N, with a molecular weight of 213.27 g/mol . The compound’s structure combines a fluorinated aromatic ring with an ethylamine backbone, enhancing its lipophilicity and metabolic stability. The fluorine atoms at the 3,5-positions on the phenyl ring contribute to electronic effects that influence binding interactions with biological targets, such as enzymes or receptors .

Synthesized via nucleophilic substitution between 3,5-difluorophenyl ethylamine and butyl halides under basic conditions, this compound is a key intermediate in organic synthesis. Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures to optimize yields .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[1-(3,5-difluorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H17F2N/c1-3-4-5-15-9(2)10-6-11(13)8-12(14)7-10/h6-9,15H,3-5H2,1-2H3

InChI Key

KQMPTRUNIVHBRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC(=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[1-(3,5-difluorophenyl)ethyl]amine typically involves the reaction of 3,5-difluorophenyl ethylamine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl[1-(3,5-difluorophenyl)ethyl]amine can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butyl[1-(3,5-difluorophenyl)ethyl]amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Its fluorinated phenyl group may impart unique properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl[1-(3,5-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorinated phenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

  • 1-(3,5-Difluorophenyl)ethylamine: Molecular Weight: ~215.3 g/mol (estimated) Key Differences: Primary amine with a propyl substituent instead of butyl. The propyl group may also alter pharmacokinetic properties, such as absorption and distribution .
  • 1-(3,5-Difluorophenyl)ethyl(2-methoxyethyl)amine :

    • Key Differences : Methoxyethyl group replaces butyl.
    • Impact : Introduces hydrophilic character due to the methoxy group, improving aqueous solubility. This modification is critical for applications requiring balanced hydrophobicity, such as drug delivery systems .
  • (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride :

    • Molecular Weight : Higher due to the additional methylene group and hydrochloride salt.
    • Key Differences : Extended carbon chain and chiral center.
    • Impact : The longer chain enhances binding to hydrophobic pockets in proteins, while the (R)-enantiomer may exhibit distinct pharmacological activity compared to racemic mixtures .

Halogen Substitution Comparisons

  • 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine :

    • Key Differences : Chlorine replaces fluorine at the 3,5-positions.
    • Impact : Increased electron-withdrawing effects and molecular weight (due to Cl), altering reactivity in electrophilic substitutions. Chlorinated analogs often show higher persistence in biological systems but may exhibit toxicity .
  • Butyl[(2,4-difluorophenyl)methyl]amine :

    • Key Differences : Fluorine atoms at 2,4-positions instead of 3,5-.
    • Impact : Altered electronic distribution on the aromatic ring, affecting binding affinity to targets like neurotransmitter receptors. The 2,4-substitution pattern may reduce steric hindrance compared to 3,5-difluoro analogs .

Functional Group Modifications

  • Lenacapavir Sodium :

    • Structure : Incorporates a [1-(3,5-difluorophenyl)ethyl]amine moiety within a complex capsid inhibitor (C₃₉H₃₁ClF₁₀N₇NaO₅S₂).
    • Role : Demonstrates the critical role of the 3,5-difluorophenyl group in HIV-1 capsid inhibition. The fluorine atoms enhance binding affinity by optimizing π-π interactions and hydrophobic contacts with viral proteins .
  • N,N-Dimethyl(3,5-difluorophenyl)amine: Key Differences: Dimethyl substitution on the nitrogen atom. Impact: Increased lipophilicity and reduced hydrogen-bonding capacity, making it suitable for non-polar applications (e.g., dye synthesis) rather than receptor-targeted therapies .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance Reference
Butyl[1-(3,5-difluorophenyl)ethyl]amine 213.27 Butyl, 3,5-difluorophenyl Metabolic stability; enzyme modulation
1-(3,5-Difluorophenyl)ethylamine ~215.3 Propyl, 3,5-difluorophenyl Enhanced reactivity in nucleophilic substitutions
Lenacapavir Sodium 990.3 Complex structure with 3,5-difluorophenyl HIV-1 capsid inhibition
1-(2-Fluorophenyl)ethylamine ~155.2 Single fluorine at 2-position Potential CNS activity
(R)-1-(3,5-Difluorophenyl)propan-1-amine HCl ~245.8 (est.) Extended chain, chiral center Targeted hydrophobic interactions
Butyl[(2,4-difluorophenyl)methyl]amine ~213.3 (est.) 2,4-difluorophenyl, methyl Altered receptor binding profiles

Key Findings from Comparative Studies

Fluorine Positioning : The 3,5-difluoro configuration optimizes electronic and steric effects for binding to biological targets, as seen in Lenacapavir Sodium’s antiviral activity .

Alkyl Chain Length : Longer chains (e.g., propan-1-amine derivatives) enhance hydrophobic interactions but may reduce solubility. Butyl groups provide a balance between lipophilicity and synthetic versatility .

Halogen Effects : Chlorinated analogs exhibit higher molecular weights and persistence, while fluorinated compounds offer better metabolic stability and target selectivity .

Chirality : Enantiomers like (R)-1-(3,5-difluorophenyl)propan-1-amine hydrochloride demonstrate the importance of stereochemistry in pharmacological activity .

Biological Activity

Butyl[1-(3,5-difluorophenyl)ethyl]amine is an organic compound notable for its unique structural features, including a butyl group and a 3,5-difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by the presence of fluorine atoms that enhance chemical stability and biological interactions.

  • Molecular Formula : C13H16F2N
  • Molecular Weight : Approximately 185.21 g/mol
  • Structure : The presence of fluorine on the phenyl ring significantly alters the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enhanced Binding Affinity : The fluorinated phenyl group increases lipophilicity and membrane permeability, which may enhance binding to various receptors and enzymes.
  • Metabolic Stability : The fluorine substituents can improve the metabolic stability of the compound, making it a candidate for drug development.
  • Modulation of Enzymatic Activities : Research indicates that this compound may modulate specific enzymatic pathways, influencing biological processes such as signaling and metabolic reactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound's structural characteristics may contribute to its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli40 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Potential

Research into the anticancer properties of similar compounds suggests that this compound could exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 7 to 20 µM in various cancer models.

Case Studies

  • Study on Fluorinated Amines : A study investigated the effects of fluorinated amines on cancer cell lines, revealing that modifications like those in this compound can lead to enhanced cytotoxicity through apoptosis induction in MCF-7 breast cancer cells.
  • Enzyme Interaction Studies : Another research effort focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Results indicated a significant modulation of enzyme activity, which could have therapeutic implications.

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